molecular formula C7H7F6N3O4S2 B12512237 Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide

Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide

Cat. No.: B12512237
M. Wt: 375.3 g/mol
InChI Key: SXYGQZAWCDUEIN-UHFFFAOYSA-O
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Description

Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide is a type of ionic liquid that has gained significant attention in recent years due to its unique properties. This compound is known for its low viscosity, high thermal stability, and excellent ionic conductivity, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide typically involves the reaction of vinylimidazole with bis[(trifluoromethyl)sulfonyl]amide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium compounds .

Mechanism of Action

The mechanism by which vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of other molecules in the system, making it a versatile tool in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide stands out due to its unique combination of low viscosity, high thermal stability, and excellent ionic conductivity. These properties make it particularly suitable for applications that require efficient ion transport and thermal resistance .

Biological Activity

Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide is a specialized ionic liquid that has garnered attention due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and case studies that highlight its efficacy in various biological contexts.

This compound is characterized by the following molecular features:

  • Molecular Formula : C₁₁H₁₅F₆N₃O₄S₂
  • Molecular Weight : Approximately 375.26 g/mol
  • Physical Appearance : Typically appears as a white to yellow powder or clear liquid with high purity (>98%) .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • In Situ Polymerization : This method involves the copolymerization of ionic liquid monomers, which enhances the structural integrity and stability of the resulting compound .
  • Chemical Modification : Various chemical modifications can be applied to improve solubility and biological compatibility .

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Studies indicate that it can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) for certain bacterial strains exceed 500 μM, indicating strong antimicrobial activity .
  • In vitro studies have shown that this compound can disrupt biofilm formation in E. coli and S. aureus, suggesting its potential as a biocidal agent .

Cytotoxicity and Cell Viability

Research has demonstrated that this compound can influence cell viability in different cancer cell lines:

  • In HeLa cells, exposure to varying concentrations resulted in significant cytotoxic effects, with an effective concentration (EC50) ranging from 70 to 2750 μM depending on the exposure duration .
  • The compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Drug Delivery Systems :
    • This compound has been explored as a medium for drug delivery due to its ability to enhance solubility and stability of therapeutic agents in biological systems. Its ionic nature allows for improved interaction with biomolecules, facilitating better drug absorption .
  • Environmental Applications :
    • Studies have indicated that this ionic liquid can be utilized in environmental remediation processes by extracting pollutants from water sources. Its high solubility in aqueous environments allows for efficient extraction of various contaminants .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of this compound against structurally similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
3-Ethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imideEthyl group at position 3Enhanced solubilityModerate antimicrobial activity
1-Ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imideEthyl substitution at position 1Different physical propertiesLow cytotoxicity
This compoundLacks imidazolium cationExhibits different reactivity profilesHigh antimicrobial activity and cytotoxicity

Properties

Molecular Formula

C7H7F6N3O4S2

Molecular Weight

375.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;3-ethenyl-1H-imidazol-3-ium

InChI

InChI=1S/C5H6N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;/q;-1/p+1

InChI Key

SXYGQZAWCDUEIN-UHFFFAOYSA-O

Canonical SMILES

C=C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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